N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Synthesis and Characterization
Triazine derivatives have been extensively explored for their unique properties and applications. The synthesis of these compounds often involves complex reactions that result in novel materials with specific functionalities. For example, triazine-based compounds have been synthesized through reactions with trialkylamines, showcasing the versatility of triazine chemistry in producing materials with targeted properties (Ramakrishna, Elias, & Vij, 1999).
Applications in Material Science
Triazine and its derivatives exhibit remarkable thermal stability and flame retardancy, making them ideal candidates for developing heat-resistant polymers. Research has shown that incorporating triazine rings into polyamides enhances their thermal properties and solubility, suggesting potential applications in advanced material engineering and design (Dinari & Haghighi, 2017).
Biological Activity
Although the initial request excluded drug use and dosage information, it's noteworthy that triazine derivatives are investigated for their biological activities. These compounds have been studied for their potential antimicrobial properties, indicating the broader utility of triazine-based compounds beyond material science into the realm of pharmaceuticals and biotechnology (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Applications
The use of triazine derivatives in environmental applications, such as water treatment and pesticide removal, demonstrates the compound's versatility. Research on using low-cost biosorbents for removing pesticides from wastewater has highlighted the potential of triazine-based compounds in addressing environmental pollution and promoting sustainability (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).
Photoinitiators for Polymerization
Triazine derivatives have also found applications as photoinitiators in polymerization processes. Their efficiency under UV or visible LED exposure suggests their potential in developing new materials through photopolymerization techniques, further expanding the scope of triazine chemistry in material science and engineering (Zhang, Xiao, Morlet‐Savary, Graff, Fouassier, & Lalevée, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-15-11-16(2)13-20(12-15)25-22-26-21(24-19-6-5-17(3)18(4)14-19)27-23(28-22)29-7-9-30-10-8-29;/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMDNCCBVOALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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